(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate
Description
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-2-3-13-14(9-12)21-15(16(13)19)8-11-4-6-17-7-5-11/h2-9H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQWSBGHUALGMG-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 3-oxo-2,3-dihydrobenzofuran-6-yl acetate with pyridine-4-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetate group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate. For instance, derivatives of pyridine and benzofuran have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds were assessed using the disc diffusion method, revealing promising results in inhibiting microbial growth .
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Research indicates that related compounds exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies have provided insights into the binding affinities of these compounds with specific cancer-related targets .
Anti-inflammatory Effects
Compounds containing the benzofuran and pyridine functionalities have been investigated for their anti-inflammatory properties. Studies suggest that they may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Study 1: Antimicrobial Evaluation
In a comparative study published in 2024, researchers synthesized various derivatives of pyridine and evaluated their antimicrobial activity against standard bacterial strains. Among the tested compounds, one derivative exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridine ring can enhance antimicrobial activity .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of benzofuran derivatives similar to this compound. The research demonstrated that certain derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways. The findings highlight the importance of structural optimization in developing effective anticancer agents .
Data Table: Summary of Biological Activities
| Activity | Compound | Target Organism/Cell Line | Effectiveness |
|---|---|---|---|
| Antimicrobial | Pyridine-benzofuran derivative | Staphylococcus aureus | Significant inhibition |
| Antimicrobial | Pyridine-benzofuran derivative | Escherichia coli | Moderate inhibition |
| Anticancer | Benzofuran derivative | Human breast cancer cell line | Induced apoptosis |
| Anti-inflammatory | Benzofuran derivative | COX and LOX enzymes | Inhibition observed |
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. The pyridinylmethylene group can interact with enzymes or receptors, modulating their activity. The benzofuran core provides structural stability and facilitates binding to the target molecules. The acetate group can be involved in hydrogen bonding or other interactions that enhance the compound’s efficacy.
Comparison with Similar Compounds
Pyridine vs. Quinoline Derivatives
- Target Compound : The pyridin-4-ylmethylene group provides moderate electron-withdrawing effects and improved solubility compared to bulkier heterocycles. The C6 acetate may enhance metabolic stability and membrane permeability.
- Compound B1: Features a quinolin-2-ylmethylene group and a triacetylated sugar moiety. However, the larger structure may reduce solubility and increase toxicity risks .
- Compound 5b: Substituted with a 2,6-dichlorobenzyloxy group at C4. The electron-withdrawing chlorine atoms enhance tubulin binding but may elevate cytotoxicity in normal cells .
Heterocyclic Variants
- Compound A3: Contains a bromothiophen-2-ylmethylene group. The thiophene’s sulfur atom introduces distinct electronic properties, but its smaller size reduces steric complementarity with tubulin, resulting in lower potency (IC50 >100 nM) compared to pyridine/quinoline analogs .
In Vitro Potency
- Mechanistic Insights: The target compound and its analogs induce G2/M cell cycle arrest by destabilizing microtubules. Molecular docking confirms that pyridine/quinoline derivatives occupy the colchicine-binding site, disrupting tubulin dynamics .
In Vivo Efficacy
- 5a: At 10 mg/kg, it inhibited PC-3 xenograft growth without weight loss or hERG channel toxicity, indicating a favorable safety profile .
- 5b : Suppressed T-cell acute lymphoblastic leukemia (T-ALL) in zebrafish models, demonstrating cross-cancer efficacy .
Biological Activity
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H11NO
- Molecular Weight : 251.26 g/mol
- CAS Number : 622358-20-7
The structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran have demonstrated significant anticancer effects. For example, studies have shown that derivatives of benzofuran exhibit cytotoxicity against various cancer cell lines. The mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | MCF7 (Breast) | 7.0 |
| (Z)-3-oxo... | A549 (Lung) | TBD |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antioxidant Activity
Preliminary studies suggest that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| (Z)-3-oxo... | 75 | TBD |
| Standard Antioxidant | 90 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzofuran derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The biological activity of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran is thought to involve several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Free Radical Scavenging : Its structure allows it to interact with free radicals effectively.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving a series of benzofuran derivatives demonstrated that modifications at the pyridine ring significantly enhanced antiproliferative activity against various cancer cell lines. The study highlighted that (Z)-3-oxo... exhibited promising results comparable to established chemotherapeutics. -
Case Study on Antioxidant Potential :
Another investigation assessed the antioxidant capacity of several benzofuran derivatives using DPPH and ABTS assays. The results indicated that (Z)-3-oxo... showed substantial radical scavenging activity, suggesting its potential application in oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate?
- Methodological Answer : The compound can be synthesized via condensation reactions using ethyl aroylacetates (e.g., 4-methoxyphenyl or 3,4-dimethoxyphenyl derivatives) under controlled conditions. For example, piperidine-catalyzed reactions in ethanol at 0–5°C for 2 hours are effective for similar benzofuran derivatives . Key intermediates like 4-azidofurazan-3-amine may require prior synthesis using literature protocols .
Q. How can the purity of this compound be optimized during synthesis?
- Methodological Answer : Recrystallization from methylene chloride/petroleum ether mixtures is a validated purification method for structurally related dihydrofuropyrimidine derivatives. This step removes unreacted starting materials and byproducts while preserving the Z-configuration .
Q. What spectroscopic techniques are critical for confirming the Z-isomer configuration?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for analogous Z-configuration benzylidene derivatives . Complementary methods include H NMR (to monitor coupling constants for olefinic protons) and IR spectroscopy (to verify acetate and carbonyl functionalities) .
Advanced Research Questions
Q. How do reaction conditions influence the Z/E isomer ratio in similar benzofuran derivatives?
- Methodological Answer : Steric and electronic factors in solvents (e.g., ethanol vs. DMF) and catalysts (e.g., piperidine vs. DBU) significantly impact isomer ratios. For instance, polar aprotic solvents favor E-isomers due to reduced steric hindrance, while bulky catalysts stabilize Z-isomers via kinetic control . Systematic optimization of temperature (0–5°C) and reaction time (2–6 hours) is recommended .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Cross-validation with high-resolution mass spectrometry (HRMS) and dynamic NMR experiments (e.g., variable-temperature H NMR) can resolve ambiguities. For example, X-ray data for methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene) derivatives confirmed Z-configuration despite overlapping NMR peaks .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Methodological Answer : Substituent variation at the pyridine and benzofuran moieties (e.g., electron-withdrawing groups like nitro or halogens) modulates bioactivity. For instance, 4-chlorophenyl or 3,5-dimethoxybenzyl derivatives of similar scaffolds showed improved binding affinity in enzyme assays .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly across studies for related compounds?
- Methodological Answer : Discrepancies arise from differences in starting material purity, solvent selection, and reaction scale. For example, ethyl aroylacetates with 4-fluorophenyl substituents achieved 75% yields in anhydrous ethanol but <50% in aqueous systems due to hydrolysis .
Q. How to address inconsistencies in crystallographic vs. computational structural models?
- Methodological Answer : Refinement of computational parameters (e.g., DFT functional selection) using experimental X-ray data (e.g., bond lengths and angles from ) improves model accuracy. Energy minimization with constrained Z-configuration aligns theoretical and empirical data.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
